Sodium ferulate

Vue d'ensemble

Description

Sodium ferulate is the sodium salt of ferulic acid . It is a compound used in traditional Chinese medicine and is thought to be useful for the treatment of cardiovascular and cerebrovascular diseases and to prevent thrombosis . It is found in the root of Angelica sinensis .

Synthesis Analysis

Sodium ferulate has high solubility and stable properties. It can be synthesized artificially, and after years of research and development, it has been widely used in the field of medicine .

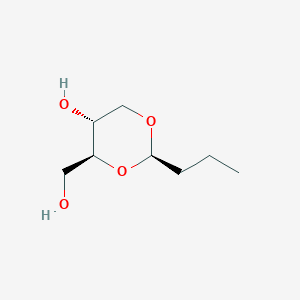

Molecular Structure Analysis

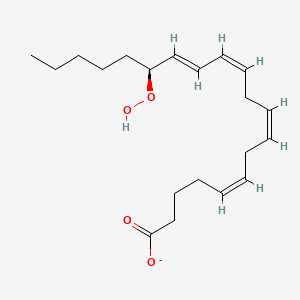

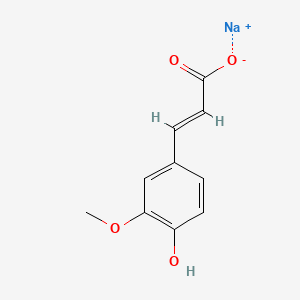

The molecular formula of Sodium ferulate is C10H9NaO4 . The IUPAC name is Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .

Chemical Reactions Analysis

Sodium ferulate exerts its protective effect on ischemia perfusion injury by antagonizing the effect of ET-1 and by accelerating the production of nitric oxide (NO) .

Physical And Chemical Properties Analysis

Sodium ferulate has a molecular formula of C10H9NaO4 and an average mass of 216.166 Da . It is stable, water-soluble, and can be easily synthesized .

Applications De Recherche Scientifique

Pulmonary Disease Treatment

Sodium ferulate has shown promise in the treatment of various pulmonary diseases . It exhibits pharmacological effects such as anti-oxidation and anti-inflammation, which are beneficial in conditions like asthma and pulmonary fibrosis. By downregulating reactive oxygen species and modulating key signaling pathways, Sodium ferulate can alleviate symptoms and potentially improve patient outcomes .

Liver Damage Reversal

In cases of iron overloading , Sodium ferulate has been found to scavenge oxygen radicals effectively, reversing liver damage. It compares favorably with standard antioxidants, showing a significant reduction in liver-to-body weight ratio and transaminase levels, indicating improved liver function .

Cardiovascular and Cerebrovascular Diseases

Sodium ferulate is used in traditional Chinese medicine for the prevention and treatment of cardiovascular and cerebrovascular diseases . It is thought to prevent thrombosis and has been associated with potential therapeutic strategies for these conditions .

Anticoagulation Enhancement

The compound has been reported to have a range of pharmacological effects, including anti-thrombotic properties. It may enhance the anticoagulation effects of drugs like warfarin, which could be beneficial in preventing blood clots .

Genetic Control in Mammalian Cells

Sodium ferulate can induce the expression of Cas9 , a gene-editing enzyme. This application is particularly relevant in scientific research where precise genetic modifications are required. The ability to control gene expression with Sodium ferulate could lead to advancements in gene therapy and biotechnology .

Antioxidant Properties

As a potent antioxidant , Sodium ferulate can effectively scavenge free radicals. This property is not only beneficial in treating diseases but also has implications in the food industry, where it could be used to preserve the quality and extend the shelf life of food products .

Mécanisme D'action

Target of Action

Sodium ferulate (SF), the sodium salt of ferulic acid, is a naturally occurring dietary flavonoid found in grains, fruits, and vegetables . It targets various receptors or enzymes and modulates neuro-signaling pathways . SF has been shown to have potent anti-oxidative and anti-inflammatory effects .

Mode of Action

SF exerts its protective effect on ischemia perfusion injury by antagonizing the effect of ET-1 and by accelerating the production of nitric oxide (NO) . It also inhibits the production of inflammatory mediators . SF has been found to inhibit platelet aggregation and thrombus formation, prevent oxidation, decrease free radicals production and accelerate their clearance, decrease serum lipids, and inhibit oxidation of low-density lipoproteins .

Biochemical Pathways

SF affects several biochemical pathways. It inhibits hepatic RhoA/Rho-kinase signaling and activates the NO/PKG pathway . It also activates the TLR7/9-MyD88-IRF7 signaling pathway and inhibits the NF-κB signaling pathway . These actions effectively reduce basal intrahepatic resistance in cirrhotic rats .

Pharmacokinetics

SF is stable, water-soluble, and can be easily synthesized . It stays in the bloodstream for longer periods than other dietary polyphenols and antioxidants and easily crosses the blood-brain barrier . The use of novel drug delivery systems such as solid-lipid nanoparticles (SLNs) or its salt forms further enhance its bioavailability and cerebral penetration .

Result of Action

SF has been used to treat patients with cardiovascular and cerebrovascular diseases for decades . Clinical studies demonstrated significant protective properties of SF in cardiovascular and cerebrovascular ischemic diseases . It has also been found to have a protective effect against influenza virus infection .

Action Environment

The action of SF can be influenced by environmental factors. For example, the presence of other drugs can affect the metabolism and anticoagulation intensity of SF

Safety and Hazards

Propriétés

IUPAC Name |

sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTHNHPAQAVBEB-WGCWOXMQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1135-24-6 (Parent) | |

| Record name | Sodium ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601034731 | |

| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid powder; Sweet clovey phenolic aroma | |

| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; insoluble in fats and oils, Soluble (in ethanol) | |

| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

24276-84-4, 151109-65-8 | |

| Record name | Sodium ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS7F1IRQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R,10S,13R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1259968.png)

![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1259987.png)

![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)